

1,5-Dimethyl-3-phenylpyrazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,5-Dimethyl-3-phenylpyrazole

Cat. No.: B088409

Get Quote

An In-depth Technical Guide to 1,5-Dimethyl-3-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,5-Dimethyl-3-phenylpyrazole**, including its chemical properties, synthesis, and known biological activities. The information is intended for researchers and professionals in the fields of chemistry and drug development.

Core Compound Information

1,5-Dimethyl-3-phenylpyrazole is a heterocyclic aromatic organic compound. It is important to distinguish it from its structural isomer, 3,5-dimethyl-1-phenylpyrazole, as both share the same molecular formula and weight, but differ in the substitution pattern on the pyrazole ring.

Physicochemical Properties

Property	Value	Reference
CAS Number	10250-60-9	
Molecular Formula	C11H12N2	
Molecular Weight	172.23 g/mol	-
IUPAC Name	1,5-dimethyl-3-phenyl-1H- pyrazole	-

Synthesis of Pyrazole Derivatives

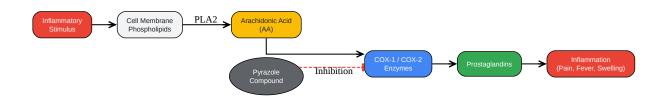
While a specific detailed protocol for **1,5-Dimethyl-3-phenylpyrazole** was not found in the provided search results, a general and widely used method for the synthesis of N-substituted pyrazoles is the Paal-Knorr reaction. This involves the condensation of a **1,3-dicarbonyl** compound with a hydrazine.

General Experimental Protocol: Synthesis of a 1,5-Disubstituted-3-phenylpyrazole

This protocol is a generalized representation of a common synthetic route for this class of compounds.

- Reaction Setup: A round-bottomed flask is charged with a 1,3-dicarbonyl compound (1.0 mmol) and a substituted hydrazine (e.g., methylhydrazine) (1.0 mmol) in a suitable solvent such as ethanol (10 mL).
- Catalyst Addition: A catalytic amount of an acid or base catalyst may be added to facilitate the reaction.
- Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a specified time, typically ranging from a few hours to overnight.
- Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired pyrazole

derivative.

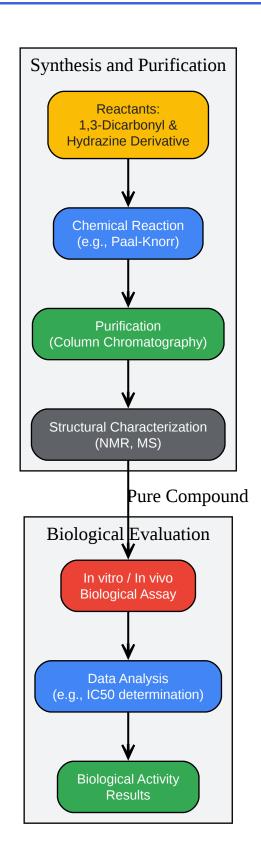

Biological Activities and Potential Applications

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[1][2][3] These activities include anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects.[1][2][3][4][5][6][7]

While specific quantitative biological data for **1,5-Dimethyl-3-phenylpyrazole** is limited in the provided search results, the general pyrazole scaffold is known to interact with various biological targets. For instance, some pyrazole derivatives are known to be inhibitors of enzymes such as cyclooxygenase (COX), which is implicated in inflammation.[2][6]

Potential Signaling Pathway Involvement

Given the known anti-inflammatory properties of many pyrazole derivatives, a potential (though not specifically confirmed for **1,5-Dimethyl-3-phenylpyrazole**) mechanism of action could involve the inhibition of inflammatory pathways. A simplified, hypothetical signaling pathway is depicted below.


Click to download full resolution via product page

Caption: Hypothetical inhibition of the cyclooxygenase (COX) pathway by a pyrazole compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of a novel pyrazole compound.

Click to download full resolution via product page

Caption: General workflow from synthesis to biological evaluation of pyrazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. academicstrive.com [academicstrive.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]
- 5. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities [pubmed.ncbi.nlm.nih.gov]
- 6. synthesis-of-pyrazole-based-1-5-diaryl-compounds-as-potent-anti-inflammatory-agents Ask this paper | Bohrium [bohrium.com]
- 7. Current status of pyrazole and its biological activities PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,5-Dimethyl-3-phenylpyrazole CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088409#1-5-dimethyl-3-phenylpyrazole-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com